molecular formula C8H8O3S B8754283 2-MERCAPTO-3-METHOXY-BENZOIC ACID

2-MERCAPTO-3-METHOXY-BENZOIC ACID

Cat. No.: B8754283
M. Wt: 184.21 g/mol
InChI Key: FTQMNOFVPBFDPF-UHFFFAOYSA-N
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Description

2-Mercapto-3-methoxy-benzoic acid (C₈H₈O₃S) is a substituted benzoic acid derivative featuring a thiol (-SH) group at the 2-position and a methoxy (-OCH₃) group at the 3-position of the aromatic ring.

Properties

Molecular Formula

C8H8O3S

Molecular Weight

184.21 g/mol

IUPAC Name

3-methoxy-2-sulfanylbenzoic acid

InChI

InChI=1S/C8H8O3S/c1-11-6-4-2-3-5(7(6)12)8(9)10/h2-4,12H,1H3,(H,9,10)

InChI Key

FTQMNOFVPBFDPF-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1S)C(=O)O

Origin of Product

United States

Preparation Methods

Halogenated Precursor Synthesis

The foundation of this approach lies in the preparation of halogenated benzoic acid derivatives. For 2-mercapto-3-methoxybenzoic acid, a plausible precursor is 3-methoxy-2-chlorobenzoic acid . This compound can be synthesized via:

  • Chlorination of 3-methoxybenzoic acid using sulfuryl chloride (SO₂Cl₂) in the presence of a Lewis catalyst such as FeCl₃.

  • Directed ortho-lithiation of 3-methoxybenzoic acid methyl ester, followed by quenching with hexachloroethane to install chlorine at position 2.

Reaction conditions for chlorination typically involve temperatures of 50–80°C and anhydrous solvents like dichloromethane (DCM) or tetrahydrofuran (THF).

Thiol Group Introduction via Thiourea Substitution

The chlorine atom at position 2 is replaced with a mercapto group using thiourea as a nucleophilic sulfur source:

  • Reaction of 3-methoxy-2-chlorobenzoic acid with thiourea in ethanol under reflux (78°C) for 6–8 hours.

  • Acid hydrolysis with concentrated HCl to convert the intermediate isothiouronium salt into the free thiol.

This method mirrors the synthesis of 2-mercapto-5-methoxybenzoic acid, where substitution yields exceed 85% under optimized conditions.

Catalytic Coupling Approaches for Regioselective Functionalization

Heck Reaction for Intermediate Functionalization

A Heck coupling can introduce a vinyl group adjacent to the methoxy substituent, followed by oxidative cleavage to yield a carboxylic acid moiety:

  • Coupling of 3-methoxy-2-iodobenzoic acid methyl ester with methyl acrylate using Pd(OAc)₂ and PPh₃.

  • Hydrolysis of the ester to the carboxylic acid using NaOH in methanol.

While this method primarily targets vinyl derivatives, it highlights the versatility of palladium catalysis in constructing complex benzoic acid scaffolds.

Hydrolysis and Acidification: Final Steps to the Target Compound

Alkaline Hydrolysis of Nitrile Intermediates

The patent literature emphasizes the hydrolysis of nitriles to carboxylic acids under basic conditions. For 2-mercapto-3-methoxybenzoic acid:

  • Synthesis of 3-methoxy-2-cyanobenzoic acid via cyanation of a halogenated precursor using CuCN in DMF.

  • Hydrolysis with 30% NaOH at 90–100°C for 2–4 hours to convert the nitrile to a carboxylic acid.

Yields for analogous reactions (e.g., o-methoxybenzoic acid) exceed 95% when monitored by HPLC.

Acidification for Thiol Group Stabilization

Post-hydrolysis, the thiol group is stabilized by acidification:

  • Adjust the pH to ≤4 using HCl or H₂SO₄.

  • Precipitate the product by cooling the reaction mixture to 0–5°C.

This step ensures protonation of the thiol (-SH) group, preventing oxidation to disulfides during isolation.

Comparative Analysis of Synthetic Routes

MethodKey ReagentsConditionsYield (%)AdvantagesLimitations
Thiourea SubstitutionThiourea, HClEthanol, reflux85–90Simple, scalableRequires halogenated precursor
Palladium CatalysisPd(PPh₃)₄, Boronic acidsDMF, 80–100°C75–85RegioselectiveHigh catalyst cost
Nitrile HydrolysisCuCN, NaOHDMF, 90–100°C>90High purityMulti-step synthesis

Industrial-Scale Production Considerations

Solvent and Catalyst Recycling

Large-scale synthesis prioritizes solvent recovery (e.g., methanol distillation in patent methods) and catalyst reuse. Fixed-bed reactors with immobilized palladium catalysts reduce costs in coupling reactions .

Chemical Reactions Analysis

Types of Reactions: 2-MERCAPTO-3-METHOXY-BENZOIC ACID undergoes various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The compound can be reduced to form the corresponding alcohol or thiol derivatives.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

    Substitution: Conditions vary depending on the desired substitution, but common reagents include halogens and nucleophiles.

Major Products:

    Oxidation: Disulfides, sulfonic acids.

    Reduction: Alcohols, thiols.

    Substitution: Various substituted benzoic acids.

Mechanism of Action

The mechanism of action of 2-MERCAPTO-3-METHOXY-BENZOIC ACID involves its interaction with various molecular targets:

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key comparisons between 2-mercapto-3-methoxy-benzoic acid and related compounds, based on functional group positioning, reactivity, and applications:

Compound Structure Key Functional Groups CAS Number Applications Key Differences
This compound Benzoic acid with -SH (C2), -OCH₃ (C3) Thiol, Methoxy, Carboxylic acid Not provided Potential pharmaceutical intermediate Higher acidity due to -SH and -OCH₃
2-Ethoxy-benzoic acid Benzoic acid with -OCH₂CH₃ (C2) Ethoxy, Carboxylic acid 134-11-2 Pharmaceutical intermediate Ethoxy is less reactive than thiol
5-Ethoxy-2-mercaptobenzimidazole Benzimidazole with -SH (C2), -OCH₂CH₃ (C5) Thiol, Ethoxy, Imidazole ring 55489-15-1 Antioxidant, corrosion inhibitor Benzimidazole core enhances thermal stability

Key Findings :

Reactivity and Acidity :

  • The thiol group in this compound increases acidity compared to ethoxy-substituted analogs (e.g., 2-ethoxy-benzoic acid) due to stronger electron-withdrawing effects . Thiols also exhibit nucleophilic reactivity, enabling participation in disulfide bond formation or metal chelation.
  • Methoxy groups, while electron-withdrawing via resonance, are less acidic than thiols but improve solubility in polar solvents.

Applications :

  • 2-Ethoxy-benzoic acid is widely used in pharmaceutical synthesis, suggesting that this compound could serve similar roles with enhanced reactivity .
  • Benzimidazole derivatives (e.g., 5-ethoxy-2-mercaptobenzimidazole) are employed as antioxidants, indicating that the thiol-methoxy combination in benzoic acid derivatives might also stabilize free radicals .

Thermal and Chemical Stability :

  • Benzimidazole-based thiols (e.g., 5-ethoxy-2-mercaptobenzimidazole) exhibit higher thermal stability due to their fused aromatic system, whereas benzoic acid derivatives may degrade faster under oxidative conditions .

Q & A

Q. What are the recommended synthetic routes for 2-mercapto-3-methoxy-benzoic acid, and how can reaction conditions be optimized?

  • Methodological Answer : Synthesis of ortho-substituted benzoic acid derivatives typically involves sequential functionalization of the benzene ring. For this compound, a plausible route includes:
  • Step 1 : Methoxylation at the 3-position via nucleophilic aromatic substitution (e.g., using methoxide under acidic conditions).
  • Step 2 : Introduction of the mercapto group at the 2-position through thiolation reactions, such as reacting with thiourea in the presence of a catalyst.
    Optimization strategies:
  • Vary reaction temperature (e.g., 80–120°C) and solvent polarity (e.g., DMF vs. ethanol) to improve yield .
  • Monitor intermediates using HPLC or TLC to confirm stepwise progression .
    Note: Positional isomerism (e.g., 2-mercapto-5-methoxy analogs) may require separation via column chromatography .

Q. How can the purity and structural integrity of this compound be verified post-synthesis?

  • Methodological Answer :
  • Purity Analysis : Use reversed-phase HPLC with UV detection (λ = 254 nm) and a C18 column; compare retention times against commercial standards (if available) .
  • Structural Confirmation :
  • FT-IR : Confirm presence of -SH (2500–2600 cm⁻¹) and carboxylic acid (1700–1720 cm⁻¹) groups .
  • NMR : ¹H NMR should show methoxy protons as a singlet (~δ 3.8 ppm) and aromatic protons with coupling patterns consistent with substitution positions .
  • Elemental Analysis : Verify %C, %H, and %S deviations within ±0.3% of theoretical values .

Advanced Research Questions

Q. What experimental strategies can elucidate the structure-activity relationship (SAR) of this compound in anti-inflammatory applications?

  • Methodological Answer :
  • In Vitro Assays : Test inhibition of COX-1/COX-2 enzymes using fluorometric kits; compare IC₅₀ values against indomethacin .
  • Mutagenesis Studies : Modify substituents (e.g., replace -OCH₃ with -Cl or -NO₂) to assess impact on binding affinity .
  • Computational Docking : Use AutoDock Vina to model interactions with COX-2 active sites; prioritize residues (e.g., Tyr355, Arg120) for mutagenesis validation .

Q. How should researchers address contradictory data regarding the compound’s efficacy in different biological assays?

  • Methodological Answer :
  • Systematic Review : Follow PRISMA guidelines to aggregate data from multiple studies, ensuring inclusion of gray literature and unpublished trials to reduce bias .
  • Meta-Analysis : Use random-effects models to account for heterogeneity in assay conditions (e.g., cell lines, serum concentrations) .
  • Reproducibility Checks : Replicate assays under standardized conditions (e.g., fixed pH, temperature) and validate compound purity via LC-MS .

Q. What methodologies are appropriate for assessing the environmental persistence of this compound?

  • Methodological Answer :
  • OECD 301F Test : Measure biodegradability in activated sludge over 28 days; report % mineralization via CO₂ evolution .
  • Bioaccumulation Potential : Calculate log Kow (octanol-water partition coefficient) using shake-flask methods; values >3.0 suggest high bioaccumulation risk .
  • Soil Mobility : Conduct column leaching experiments with varying soil pH (4–8) to assess adsorption coefficients (Kd) .

Q. How can computational modeling predict the interaction of this compound with biological targets?

  • Methodological Answer :
  • Molecular Dynamics (MD) Simulations : Simulate binding to target proteins (e.g., NF-κB) using GROMACS; analyze hydrogen bonding and hydrophobic interactions over 100 ns trajectories .
  • QSAR Models : Train models with descriptors like polar surface area (PSA) and Hammett constants (σ) to predict IC₅₀ values across related compounds .
  • Density Functional Theory (DFT) : Calculate electron distribution at reactive sites (e.g., thiol group) to explain redox behavior in biological systems .

Key Methodological Considerations

  • Data Validation : Cross-reference analytical results (e.g., NMR, HPLC) with multiple techniques to minimize artifacts .
  • Ethical Reproducibility : Pre-register experimental protocols on platforms like OSF to enhance transparency .
  • Environmental Compliance : Follow EPA guidelines for waste disposal of thiol-containing compounds to mitigate toxicity risks .

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